molecular formula C7H16O4S B12804264 4-Ethoxy-1-pentanesulfonic acid CAS No. 5395-32-4

4-Ethoxy-1-pentanesulfonic acid

Cat. No.: B12804264
CAS No.: 5395-32-4
M. Wt: 196.27 g/mol
InChI Key: XHEQMXPLAXQTIZ-UHFFFAOYSA-N
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Description

4-Ethoxy-1-pentanesulfonic acid is an organic compound with the molecular formula C7H16O4S It is a sulfonic acid derivative, characterized by the presence of an ethoxy group attached to the fourth carbon of a pentane chain, which is further substituted with a sulfonic acid group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-pentanesulfonic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxypentane with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.

  • Sulfur Trioxide Method

      Reactants: 4-ethoxypentane, sulfur trioxide

      Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent over-sulfonation.

      Procedure: 4-ethoxypentane is slowly added to a solution of sulfur trioxide in an inert solvent such as dichloromethane. The mixture is stirred for several hours, and the product is isolated by neutralization with a base such as sodium hydroxide.

  • Chlorosulfonic Acid Method

      Reactants: 4-ethoxypentane, chlorosulfonic acid

      Conditions: The reaction is performed at room temperature.

      Procedure: 4-ethoxypentane is added dropwise to chlorosulfonic acid with constant stirring. The reaction mixture is then quenched with ice water, and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-pentanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.

    Reduction: The ethoxy group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamide derivatives.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: The reaction is performed in an inert solvent such as tetrahydrofuran at low temperatures.

  • Substitution

      Reagents: Ammonia, primary amines

      Conditions: The reaction is conducted in an organic solvent such as ethanol at room temperature.

Major Products Formed

    Oxidation: Sulfonate esters, sulfonyl chlorides

    Reduction: 4-Ethoxypentanol

    Substitution: Sulfonamide derivatives

Scientific Research Applications

4-Ethoxy-1-pentanesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamide derivatives.

    Biology: The compound is employed in biochemical studies to investigate the role of sulfonic acid groups in enzyme catalysis and protein interactions.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-pentanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The ethoxy group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-pentanesulfonic acid
  • 4-Propoxy-1-pentanesulfonic acid
  • 4-Butoxy-1-pentanesulfonic acid

Uniqueness

4-Ethoxy-1-pentanesulfonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides a balance between hydrophobic and hydrophilic interactions, making it a versatile reagent in various applications.

Properties

CAS No.

5395-32-4

Molecular Formula

C7H16O4S

Molecular Weight

196.27 g/mol

IUPAC Name

4-ethoxypentane-1-sulfonic acid

InChI

InChI=1S/C7H16O4S/c1-3-11-7(2)5-4-6-12(8,9)10/h7H,3-6H2,1-2H3,(H,8,9,10)

InChI Key

XHEQMXPLAXQTIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCCS(=O)(=O)O

Origin of Product

United States

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